1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of an amino group, an iodine atom, and a chlorine atom attached to a phenyl ring and a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-iodoaniline and 3-chloropropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-4-iodophenyl)methanol
- 1-(3-Amino-4-iodophenyl)thiourea
- 1-(3-Amino-4-iodophenyl)-phenylmethanone
Uniqueness
1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one is unique due to the presence of both an iodine atom and a chlorine atom in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9ClINO |
---|---|
Molecular Weight |
309.53 g/mol |
IUPAC Name |
1-(3-amino-4-iodophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClINO/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4,12H2 |
InChI Key |
MXQATWQQEPOVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)N)I |
Origin of Product |
United States |
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